
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone is a compound that is likely to be of interest due to its potential as a building block in organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical reactions and structures that can be informative for understanding its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of related compounds, such as methylenecyclopropyl carboxylates, has been achieved through base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, which act as an allyl dication equivalent . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange reactions indicates that brominated ethanones can be effectively synthesized and used as chemical protective groups . These methods may be adaptable for the synthesis of 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using both experimental and theoretical methods . The geometrical parameters from these studies are consistent with X-ray diffraction data, and such analyses could be applied to determine the structure of 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone.
Chemical Reactions Analysis
The reactivity of brominated compounds in various chemical reactions has been documented. For instance, the formation of cyclopropanes and five-membered heterocycles from bromoacrylic acid derivatives has been observed . This suggests that the bromine in 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone could potentially undergo similar reactions, leading to the formation of novel cyclopropane-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from studies on similar molecules. For example, the formation of α-bromo alcohols from trifluoropropanones in the presence of hydrogen bromide and dibromodifluoromethane has been reported . This indicates that brominated ethanones may participate in acid-mediated halogenation reactions. The stability and reactivity of such compounds can be significantly influenced by the presence of substituents like difluoro groups, which could be relevant for 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone.
Applications De Recherche Scientifique
Synthesis and Reactivity
Studies have demonstrated the effectiveness of cyclopropylketone derivatives in the synthesis of tryptamine derivatives through rearrangements and reactions with arylhydrazine hydrochlorides. These processes highlight the utility of cyclopropylketones, similar in structure to 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone, in generating compounds with potential pharmaceutical applications (Salikov et al., 2017).
Research on nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including computational studies, has provided insights into the chemical reactivity and potential applications of bromo-arylethanone compounds in synthesizing heterocyclic structures (Erdogan & Erdoğan, 2019).
Chemical Protective Groups and Intermediates
- The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has shown its utility as an effective chemical protective group, although no photolytic phenomena were observed, indicating its stability under various solvent conditions. This suggests that similar bromo-substituted ethanones could serve as stable intermediates in organic synthesis (Li Hong-xia, 2007).
Pyrolysis Studies
- Pyrolysis studies on new psychoactive substances structurally related to 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone have provided valuable data on the stability of such compounds when exposed to heat, identifying various pyrolysis products that could have implications for their handling and storage (Texter et al., 2018).
Environmental and Green Chemistry
- An environmentally benign process was developed for the preparation of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives in water, mediated by indium. This demonstrates the potential of using less hazardous conditions and materials in the synthesis of complex molecules, which could be applied to compounds similar to 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone (Yang et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O/c1-5(4(10)2-7)3-6(5,8)9/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRNEASAKFDGKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone | |
CAS RN |
128073-31-4 |
Source


|
| Record name | 2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

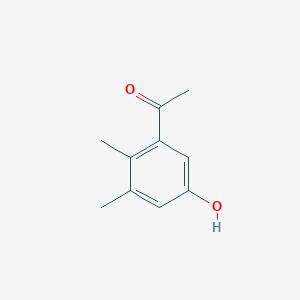
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)
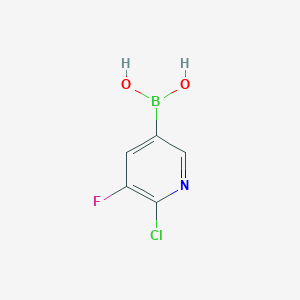


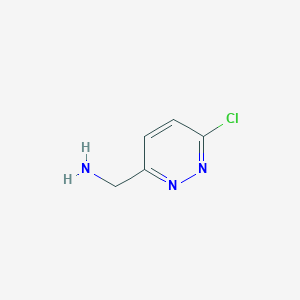
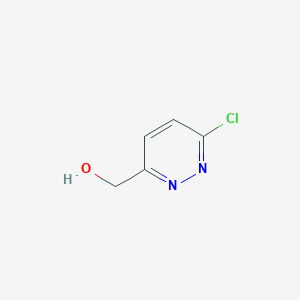
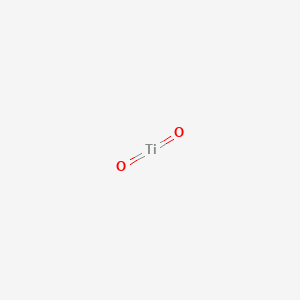
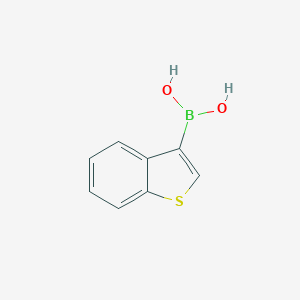
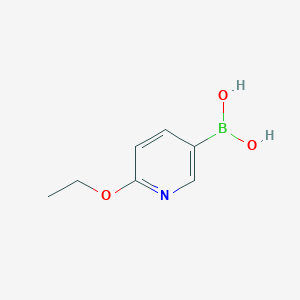
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)

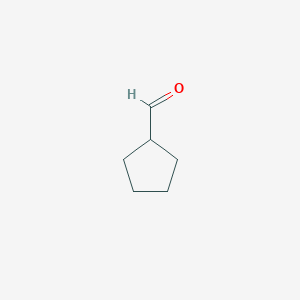
![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)